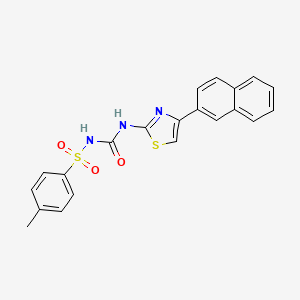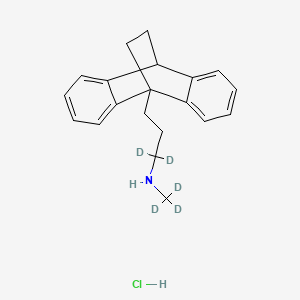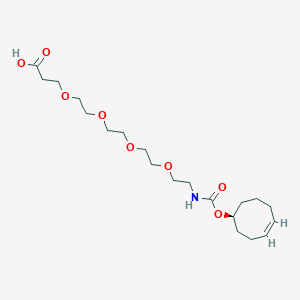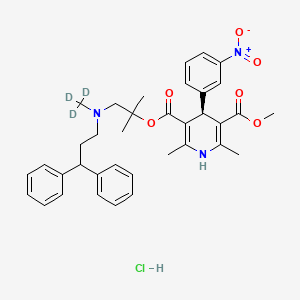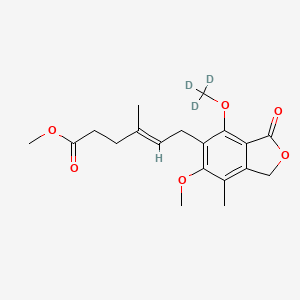
6-O-Methyl mycophenolic acid methyl ester-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Methyl mycophenolic acid methyl ester-d3 is a derivative of mycophenolic acid, which is a well-known immunosuppressive agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methyl mycophenolic acid methyl ester-d3 involves several steps Typically, the process starts with the methylation of mycophenolic acid to form mycophenolic acid methyl esterThe reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of the deuterium label .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Analyse Chemischer Reaktionen
Types of Reactions
6-O-Methyl mycophenolic acid methyl ester-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
6-O-Methyl mycophenolic acid methyl ester-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: Employed in studies of cellular metabolism and enzyme activity.
Medicine: Investigated for its potential as an immunosuppressive agent and its effects on viral replication.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Wirkmechanismus
The mechanism of action of 6-O-Methyl mycophenolic acid methyl ester-d3 involves its interaction with specific molecular targets. It is known to inhibit the enzyme inosine monophosphate dehydrogenase, which plays a crucial role in the synthesis of guanine nucleotides. This inhibition leads to a reduction in the proliferation of T and B lymphocytes, making it an effective immunosuppressive agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mycophenolic acid: The parent compound, widely used as an immunosuppressive agent.
Mycophenolic acid methyl ester: A derivative with similar properties but without the deuterium label.
6-O-Methyl mycophenolic acid: Another derivative with a different substitution pattern
Uniqueness
6-O-Methyl mycophenolic acid methyl ester-d3 is unique due to the presence of the deuterium label, which makes it particularly useful in tracing studies and in understanding the metabolic pathways of mycophenolic acid derivatives .
Eigenschaften
Molekularformel |
C19H24O6 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
methyl (E)-6-[6-methoxy-7-methyl-3-oxo-4-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C19H24O6/c1-11(7-9-15(20)22-3)6-8-13-17(23-4)12(2)14-10-25-19(21)16(14)18(13)24-5/h6H,7-10H2,1-5H3/b11-6+/i5D3 |
InChI-Schlüssel |
RJVANKLHHLOSMS-CZIHOLANSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C2C(=C(C(=C1C/C=C(\C)/CCC(=O)OC)OC)C)COC2=O |
Kanonische SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


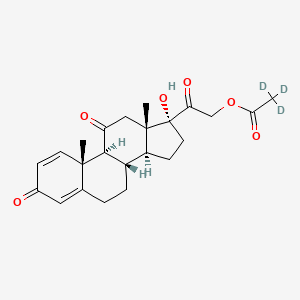

![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
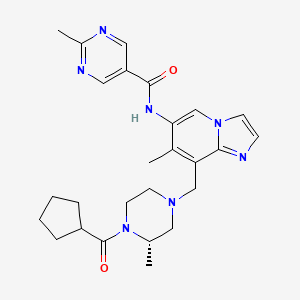
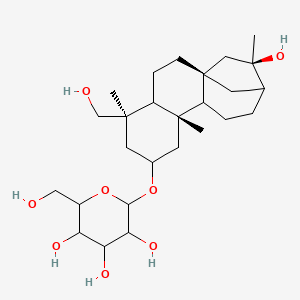
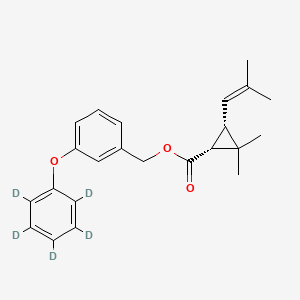

![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
